molecular formula C9H13NO2 B14190611 3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one CAS No. 920312-83-0

3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one

Cat. No.: B14190611
CAS No.: 920312-83-0
M. Wt: 167.20 g/mol
InChI Key: RVOPOHHZGWEWPA-UHFFFAOYSA-N
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Description

3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxolan-2-one ring, which is a five-membered lactone, and a prop-2-en-1-yl group attached to an aminoethylidene moiety. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one typically involves the reaction of prop-2-en-1-amine with an appropriate oxolan-2-one derivative under controlled conditions. One common method involves the condensation reaction between prop-2-en-1-amine and an oxolan-2-one derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-amine: A related compound with similar functional groups but lacking the oxolan-2-one ring.

    Oxolan-2-one derivatives: Compounds with variations in the substituents on the oxolan-2-one ring.

Uniqueness

3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one is unique due to the combination of its oxolan-2-one ring and prop-2-en-1-yl aminoethylidene moiety

Properties

CAS No.

920312-83-0

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-[1-(prop-2-enylamino)ethylidene]oxolan-2-one

InChI

InChI=1S/C9H13NO2/c1-3-5-10-7(2)8-4-6-12-9(8)11/h3,10H,1,4-6H2,2H3

InChI Key

RVOPOHHZGWEWPA-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCOC1=O)NCC=C

Origin of Product

United States

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